![molecular formula C16H13ClN4O B7539508 N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide](/img/structure/B7539508.png)
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide, commonly known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. It has gained significant attention in the scientific community due to its potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Mécanisme D'action
CPI-444 works by blocking the adenosine A2A receptor, which is expressed on immune cells and plays a role in regulating the immune response. By inhibiting this receptor, CPI-444 enhances the activity of immune cells and promotes an anti-tumor immune response.
Biochemical and Physiological Effects:
CPI-444 has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth in preclinical models. It has also been found to reduce inflammation in autoimmune disease models, suggesting potential therapeutic applications in diseases such as rheumatoid arthritis and multiple sclerosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPI-444 is its specificity for the adenosine A2A receptor, which reduces the risk of off-target effects. However, like many small molecule inhibitors, CPI-444 may have limitations in terms of bioavailability and toxicity. Additionally, its efficacy may vary depending on the type of cancer or autoimmune disease being studied.
Orientations Futures
There are several potential future directions for research on CPI-444. One area of interest is the development of combination therapies that target multiple pathways involved in the immune response against cancer. Additionally, further studies are needed to determine the optimal dosing and administration of CPI-444 in humans, as well as its potential use in combination with other immunotherapies. Finally, research is needed to determine the potential applications of CPI-444 in other immune-related diseases beyond cancer and autoimmune diseases.
Méthodes De Synthèse
The synthesis of CPI-444 involves a multistep process that includes the reaction of 4-chlorobenzylamine with 2,6-dichloropyridine-3-carboxylic acid, followed by the addition of imidazole and subsequent purification steps.
Applications De Recherche Scientifique
CPI-444 has been extensively studied for its potential use in cancer immunotherapy. It has been shown to enhance the activity of T cells and natural killer cells, which play a crucial role in the immune response against cancer cells. Additionally, CPI-444 has been found to inhibit the production of regulatory T cells, which suppress the immune response and promote tumor growth.
Propriétés
IUPAC Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN4O/c17-14-4-1-12(2-5-14)9-20-16(22)13-3-6-15(19-10-13)21-8-7-18-11-21/h1-8,10-11H,9H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBFOPMYBOYRMNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CN=C(C=C2)N3C=CN=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-chlorophenyl)methyl]-6-imidazol-1-ylpyridine-3-carboxamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.